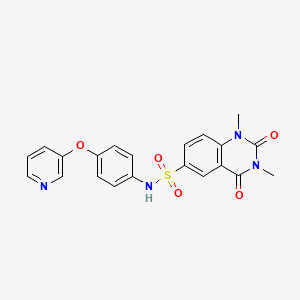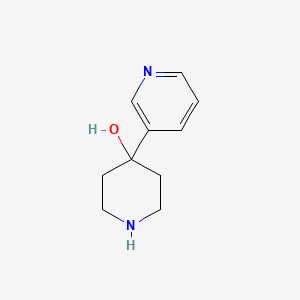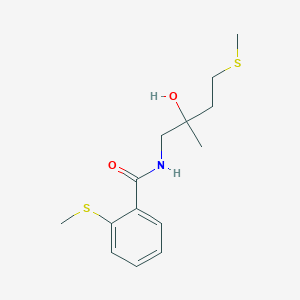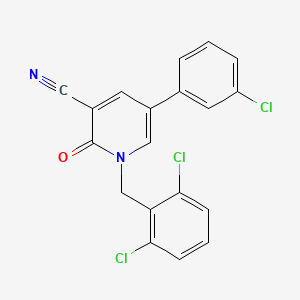
(2S)-2-(6-Methoxypyridin-2-yl)propan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-(6-Methoxypyridin-2-yl)propan-1-amine is a chemical compound that belongs to the class of amines. It is also known as 6-Methoxy-2-(1-aminopropan-2-yl)pyridine. This compound has gained significant attention in scientific research due to its potential application in the field of medicinal chemistry.
Mecanismo De Acción
The mechanism of action of (2S)-2-(6-Methoxypyridin-2-yl)propan-1-amine involves its binding to the dopamine D3 receptor. This binding leads to the activation of downstream signaling pathways, which modulate the release of neurotransmitters such as dopamine, serotonin, and norepinephrine. The modulation of neurotransmitter release is responsible for the therapeutic effects of the compound.
Biochemical and Physiological Effects
(2S)-2-(6-Methoxypyridin-2-yl)propan-1-amine has been shown to have a range of biochemical and physiological effects. It has been found to increase the release of dopamine, serotonin, and norepinephrine in the brain, which is responsible for its therapeutic effects. The compound has also been shown to have anxiolytic and antidepressant effects in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using (2S)-2-(6-Methoxypyridin-2-yl)propan-1-amine in lab experiments include its high affinity for the dopamine D3 receptor, which makes it a potential therapeutic agent for various neurological disorders. The compound is also easy to synthesize and has a high purity. However, the limitations of using the compound in lab experiments include its potential toxicity and lack of clinical data.
Direcciones Futuras
There are several future directions for the study of (2S)-2-(6-Methoxypyridin-2-yl)propan-1-amine. Firstly, further studies are needed to investigate the potential therapeutic effects of the compound in various neurological disorders. Secondly, studies are needed to investigate the safety and toxicity of the compound in animal models and humans. Thirdly, studies are needed to investigate the pharmacokinetics and pharmacodynamics of the compound in humans. Finally, studies are needed to investigate the potential of the compound as a lead compound for the development of novel therapeutic agents for neurological disorders.
Conclusion
In conclusion, (2S)-2-(6-Methoxypyridin-2-yl)propan-1-amine is a chemical compound that has gained significant attention in scientific research due to its potential application in medicinal chemistry. The compound has a high affinity for the dopamine D3 receptor, which makes it a potential therapeutic agent for various neurological disorders. The compound has several advantages in lab experiments, including its easy synthesis and high purity. However, further studies are needed to investigate the potential therapeutic effects, safety, and toxicity of the compound in animal models and humans.
Métodos De Síntesis
The synthesis of (2S)-2-(6-Methoxypyridin-2-yl)propan-1-amine involves the reaction of 6-methoxypyridin-2-amine with 2-bromo-1-phenylpropan-1-one in the presence of a base. The reaction yields (2S)-2-(6-Methoxypyridin-2-yl)propan-1-one, which is then reduced to (2S)-2-(6-Methoxypyridin-2-yl)propan-1-amine using a reducing agent such as lithium aluminum hydride.
Aplicaciones Científicas De Investigación
(2S)-2-(6-Methoxypyridin-2-yl)propan-1-amine has been studied for its potential application in medicinal chemistry. It has been found to have a high affinity for the dopamine D3 receptor, which is implicated in various neurological disorders such as Parkinson's disease, schizophrenia, and drug addiction. The compound has been studied as a potential therapeutic agent for these disorders.
Propiedades
IUPAC Name |
(2S)-2-(6-methoxypyridin-2-yl)propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O/c1-7(6-10)8-4-3-5-9(11-8)12-2/h3-5,7H,6,10H2,1-2H3/t7-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFLIMWKAOLKMGI-ZETCQYMHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1=NC(=CC=C1)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CN)C1=NC(=CC=C1)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-(6-Methoxypyridin-2-yl)propan-1-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[3-[(2-Methylpropan-2-yl)oxycarbonylamino]propyl]-1,2-oxazole-3-carboxylic acid](/img/structure/B2476249.png)

![N-(3-chloro-4-methylphenyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2476253.png)





![1-{7-benzoyl-2H-[1,3]dioxolo[4,5-g]quinolin-8-yl}-4-benzylpiperazine hydrochloride](/img/structure/B2476261.png)


![N-cyclohexyl-3-(2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)propanamide](/img/structure/B2476268.png)

![4,5-Bis(acetyloxy)-6-[(acetyloxy)methyl]-3-acetamidooxan-2-YL (2E)-3-phenylprop-2-enoate](/img/structure/B2476271.png)